4-chloro-N,N-dimethyl-3-nitropyridin-2-amine
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Overview
Description
4-chloro-N,N-dimethyl-3-nitropyridin-2-amine is a heterocyclic compound with the molecular formula C7H10ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a nitro group at the 3-position, and two methyl groups attached to the nitrogen atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethyl-3-nitropyridin-2-amine typically involves the nitration of 4-chloro-2-aminopyridine followed by N,N-dimethylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the pyridine ring. The resulting 4-chloro-3-nitropyridin-2-amine is then subjected to N,N-dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in derivatives like 4-amino-N,N-dimethyl-3-nitropyridin-2-amine.
Reduction: The major product is 4-chloro-N,N-dimethyl-3-aminopyridin-2-amine.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
4-chloro-N,N-dimethyl-3-nitropyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitropyridin-2-amine: Lacks the N,N-dimethyl groups, making it less lipophilic.
2-amino-4-chloro-3-nitropyridine: Similar structure but with an amino group instead of the N,N-dimethyl groups.
4-chloro-2,3-diaminopyridine: Contains two amino groups, differing in reactivity and applications.
Uniqueness
4-chloro-N,N-dimethyl-3-nitropyridin-2-amine is unique due to the presence of both the nitro and N,N-dimethyl groups, which confer distinct chemical and physical properties. These modifications enhance its solubility, reactivity, and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H8ClN3O2 |
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Molecular Weight |
201.61 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H8ClN3O2/c1-10(2)7-6(11(12)13)5(8)3-4-9-7/h3-4H,1-2H3 |
InChI Key |
LGFLGICUSCNAGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
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